molecular formula C7H10N2O B1365518 2-Methoxy-6-(methylamino)pyridine CAS No. 88569-83-9

2-Methoxy-6-(methylamino)pyridine

Cat. No.: B1365518
CAS No.: 88569-83-9
M. Wt: 138.17 g/mol
InChI Key: GXHQLRBOZRJHPZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylamino)pyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methylamino group at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(methylamino)pyridine typically involves the reaction of 2-chloro-6-methoxypyridine with methylamine. The reaction is carried out in a sealed tube at elevated temperatures (around 170°C) for several hours. After the reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(methylamino)pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The absence of an acidic proton at the amino group allows for nucleophilic substitution reactions at the 2 and 6 positions of the pyridine ring .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium methoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives, while oxidation can produce oxidized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methylamino)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Properties

IUPAC Name

6-methoxy-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHQLRBOZRJHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008232
Record name 6-Methoxy-N-methylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88569-83-9
Record name 6-Methoxy-N-methylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-N-methylpyridin-2-amine
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